molecular formula C16H16O2S2 B14338632 2,2'-[Naphthalene-1,4-diylbis(sulfanediylmethylene)]bis(oxirane) CAS No. 95418-41-0

2,2'-[Naphthalene-1,4-diylbis(sulfanediylmethylene)]bis(oxirane)

Cat. No.: B14338632
CAS No.: 95418-41-0
M. Wt: 304.4 g/mol
InChI Key: UVILIYIDVCCQPP-UHFFFAOYSA-N
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Description

1,4-Bis(glycidylthio)naphthalene is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound features two glycidylthio groups attached to the 1 and 4 positions of the naphthalene ring. Naphthalene derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(glycidylthio)naphthalene can be synthesized through a multi-step process involving the introduction of glycidylthio groups to the naphthalene ring. One common method involves the reaction of 1,4-dichloronaphthalene with sodium thioglycolate to form 1,4-bis(mercapto)naphthalene. This intermediate is then reacted with epichlorohydrin under basic conditions to yield 1,4-Bis(glycidylthio)naphthalene .

Industrial Production Methods

Industrial production of 1,4-Bis(glycidylthio)naphthalene typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(glycidylthio)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the glycidylthio groups to thiol groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Bis(glycidylthio)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis(glycidylthio)naphthalene involves its interaction with various molecular targets and pathways. The glycidylthio groups can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzymes, disruption of cellular processes, and induction of cell death in certain cases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(glycidylthio)naphthalene is unique due to the presence of glycidylthio groups, which impart specific reactivity and biological activity. These groups enable the compound to undergo a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .

Properties

CAS No.

95418-41-0

Molecular Formula

C16H16O2S2

Molecular Weight

304.4 g/mol

IUPAC Name

2-[[4-(oxiran-2-ylmethylsulfanyl)naphthalen-1-yl]sulfanylmethyl]oxirane

InChI

InChI=1S/C16H16O2S2/c1-2-4-14-13(3-1)15(19-9-11-7-17-11)5-6-16(14)20-10-12-8-18-12/h1-6,11-12H,7-10H2

InChI Key

UVILIYIDVCCQPP-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CSC2=CC=C(C3=CC=CC=C32)SCC4CO4

Origin of Product

United States

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